2-(Diethylamino)pyrimidine-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-3-13(4-2)9-11-6-5-8(7-10)12-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDCVYJSQXNFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502913 | |
| Record name | 2-(Diethylamino)pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75825-49-9 | |
| Record name | 2-(Diethylamino)pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations
Detailed Reaction Pathways in Pyrimidine (B1678525) Formation
The formation of the 2-(Diethylamino)pyrimidine-4-carbonitrile ring system generally follows established principles of heterocyclic synthesis, typically involving the condensation of a three-carbon component with an N-C-N synthon. wikipedia.org A plausible and common pathway is the reaction between a guanidine (B92328) derivative, in this case, N,N-diethylguanidine, and a β-dicarbonyl compound or a suitable equivalent that can provide the C4, C5, and C6 atoms of the pyrimidine ring. wikipedia.orggrowingscience.com
For the specific synthesis of a 4-carbonitrile substituted pyrimidine, a common strategy involves using a malononitrile (B47326) derivative or a related precursor. researchgate.net One potential pathway involves the reaction of N,N-diethylguanidine with an activated three-carbon synthons like an alkoxymethylenemalononitrile. The reaction likely proceeds through an initial nucleophilic attack by one of the nitrogen atoms of the guanidine onto the electrophilic carbon of the three-carbon unit. This is followed by an intramolecular cyclization and subsequent elimination of a small molecule (such as an alcohol or water) to yield the aromatic pyrimidine ring. mdpi.com
Alternative multi-component reaction strategies, such as variations of the Biginelli reaction, can also be employed to construct the pyrimidine core, though these typically yield dihydropyrimidines that require a subsequent oxidation step to achieve the aromatic pyrimidine ring. organic-chemistry.orgbiomedres.usacs.org The choice of pathway depends on the availability of starting materials and the desired substitution pattern. organic-chemistry.org
Role of Intermediates in Reaction Progression
The progression of pyrimidine formation reactions involves several key intermediates. Following the initial nucleophilic addition of the N-C-N synthon (N,N-diethylguanidine) to the three-carbon component, an open-chain adduct is formed. The subsequent intramolecular cyclization is a critical step that proceeds via a tetrahedral intermediate . umich.edu This intermediate arises from the nucleophilic attack of the second nitrogen atom of the guanidine moiety onto a carbonyl or cyano group within the open-chain adduct. umich.edu The collapse of this tetrahedral intermediate, typically through the elimination of water or another small molecule, leads to the formation of the heterocyclic ring. umich.edu
In some deconstruction-reconstruction strategies for pyrimidine diversification, computational studies have identified vinamidinium salt intermediates as crucial for the reaction pathway. researchgate.net These intermediates serve as versatile synthons that can react with other components to form a new heterocyclic ring. researchgate.net While not directly involved in the primary synthesis of the pyrimidine ring from acyclic precursors, their role in subsequent modifications highlights the diverse intermediates that can be encountered in pyrimidine chemistry. The stability and reactivity of these intermediates are often influenced by substituents on the pyrimidine core. researchgate.net
Kinetic Studies of Pyrimidine Derivatization Reactions
Kinetic studies are essential for understanding reaction rates, optimizing conditions, and elucidating the step-by-step mechanism of chemical transformations. For pyrimidine derivatives, kinetic analyses can be performed on both the formation of the ring and subsequent derivatization reactions. Preliminary pharmacokinetic studies on related pyridopyrimidine derivatives have utilized kinetic models to describe their behavior following administration, suggesting that the underlying chemical kinetics are amenable to systematic study. nih.gov
Mechanistic Insights from Experimental and Computational Studies
A combination of experimental and computational methods provides the most comprehensive understanding of reaction mechanisms. mdpi.com Experimental studies offer direct observation of reaction components and dynamics, while computational chemistry provides detailed information about transition states and intermediates that may be too transient to detect experimentally. researchgate.netnih.govresearchgate.net
The direct observation of reactive intermediates and the real-time tracking of a reaction's progress are powerful tools for mechanistic elucidation. Ultrafast multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly valuable technique for this purpose. nih.govnih.gov It allows for the acquisition of 2D NMR spectra in seconds, making it possible to monitor complex organic reactions as they occur. researchgate.netnih.govrsc.org
For the synthesis of pyrimidines, real-time 2D NMR can confirm the structure of previously postulated intermediates and even reveal hitherto undetected transient species. nih.gov By monitoring specific spectral regions (e.g., aliphatic, olefinic, and aromatic), researchers can track the evolution of starting materials, intermediates, and final products simultaneously. nih.gov This approach provides rich structural and dynamic information, helping to piece together the complete mechanistic puzzle. nih.govnih.gov
| Spectroscopic Technique | Information Provided | Application in Pyrimidine Synthesis |
| Ultrafast 2D NMR (e.g., COSY, HSQC, HMBC) | Real-time structural information, connectivity of atoms, identification of transient intermediates, reaction kinetics. researchgate.netnih.gov | Monitoring the condensation and cyclization steps, confirming the structure of open-chain adducts and tetrahedral intermediates, and tracking product formation. nih.gov |
| FTIR Spectroscopy | Identification of functional groups, monitoring the appearance/disappearance of key bonds (e.g., C=O, C=N, N-H). vandanapublications.com | Observing the conversion of carbonyl groups in starting materials to the C=N bonds of the pyrimidine ring. vandanapublications.com |
| Mass Spectrometry (MS) | Detection and identification of intermediates and products by their mass-to-charge ratio. creative-proteomics.com | Identifying reaction components in complex mixtures, often coupled with liquid chromatography (LC-MS) for separation. nih.gov |
This table summarizes key spectroscopic techniques used for the real-time monitoring of chemical reactions, with specific applications to pyrimidine synthesis.
Control experiments are fundamental to testing mechanistic hypotheses. In the context of synthesizing this compound, a series of control experiments would be designed to probe the proposed reaction pathway. For example, to confirm the necessity of a catalyst, the reaction would be attempted in its absence to observe if the reaction proceeds, and at what rate. nih.gov
Another common control experiment involves isotopic labeling. By replacing a specific atom in a starting material with one of its isotopes (e.g., ¹³C or ¹⁵N), its fate can be traced throughout the reaction to the final product. This can unambiguously determine bond-forming and bond-breaking events. Similarly, running the reaction with one of the components omitted can help establish the role of each reactant. If a proposed intermediate can be synthesized independently, introducing it to the reaction conditions can verify if it converts to the final product, lending strong support to its role in the main reaction pathway. nih.gov
Functional Group Transformations
The unique arrangement of functional groups on the pyrimidine ring dictates the compound's reactivity, enabling selective modifications at the carbonitrile moiety, the diethylamino group, or the heterocyclic core itself.
The carbonitrile (cyano) group at the C4 position is a key handle for a variety of functional group interconversions, including reduction, hydrolysis, and cycloaddition reactions.
Reduction: The carbon-nitrogen triple bond of the nitrile can be fully reduced to a primary amine, yielding [2-(diethylamino)pyrimidin-4-yl]methanamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netnumberanalytics.comnumberanalytics.com Alternatively, catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) can also effect this reduction. researchgate.net Under more controlled conditions, partial reduction to an aldehyde is possible using reagents like Diisobutylaluminium hydride (DIBAL-H), which, after aqueous workup, would yield 2-(diethylamino)pyrimidine-4-carbaldehyde.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. umich.edu Treatment with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heating would convert the nitrile first to 2-(diethylamino)pyrimidine-4-carboxamide and, upon further reaction, to 2-(diethylamino)pyrimidine-4-carboxylic acid.
Other Transformations: The electrophilic carbon of the nitrile can be attacked by organometallic nucleophiles, such as Grignard reagents (R-MgBr). This reaction, followed by hydrolysis, leads to the formation of ketones of the structure 4-acyl-2-(diethylamino)pyrimidine.
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Full Reduction | 1. LiAlH₄, THF 2. H₂O | [2-(Diethylamino)pyrimidin-4-yl]methanamine |
| Partial Reduction | 1. DIBAL-H, Toluene 2. H₂O | 2-(Diethylamino)pyrimidine-4-carbaldehyde |
| Hydrolysis (Amide) | H₂SO₄ (conc.), heat | 2-(Diethylamino)pyrimidine-4-carboxamide |
| Hydrolysis (Acid) | NaOH(aq), heat | 2-(Diethylamino)pyrimidine-4-carboxylic acid |
| Ketone Synthesis | 1. R-MgBr, Ether 2. H₃O⁺ | 4-Acyl-2-(diethylamino)pyrimidine |
The diethylamino group at the C2 position is generally a stable, electron-donating substituent. Its primary role is often to modulate the electronic properties of the pyrimidine ring, thereby influencing the reactivity at other positions. nih.gov While direct transformations of this group are less common compared to the nitrile, it can undergo certain reactions under specific conditions. For instance, in some heterocyclic systems, N-dealkylation can be achieved through oxidative methods. The lone pair on the nitrogen atom makes the group basic and can be protonated in acidic media, which would alter the electronic nature and reactivity of the entire molecule.
The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is amplified by the electron-withdrawing nature of the C4-carbonitrile group. This electronic deficiency makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are common on pyrimidine rings, especially at the C2, C4, and C6 positions when a good leaving group is present. researchgate.netrsc.org In this compound, neither substituent is a typical leaving group. However, nucleophilic substitution of a hydrogen atom (SNArH) could potentially occur at the C6 position, which is activated by the adjacent nitrogen atom and the C4-cyano group. It has been noted that even a cyano group can be displaced by strong nucleophiles like lithium amides in some cyanopyridine systems, suggesting a potential, though less conventional, reaction pathway at C4. researchgate.net
| Position | Reaction Type | Description |
|---|---|---|
| C5 | C-H Functionalization | Potential site for metal-catalyzed arylation or borylation, influenced by the adjacent C4-cyano group. |
| C6 | Nucleophilic Aromatic Substitution (SNArH) | Activated site for nucleophilic attack due to the adjacent N1 atom and the C4-cyano group. |
| C6 | C-H Functionalization | A potential site for direct functionalization, though less electronically favored than C5. |
Derivatization Strategies and Scaffold Diversification
The functional groups of this compound provide convenient starting points for scaffold diversification, enabling the synthesis of libraries of related compounds for applications such as drug discovery. nih.gov Multicomponent reactions, such as the Biginelli reaction, are often employed to create pyrimidine-5-carbonitrile scaffolds, which highlights the utility of this structural motif in generating molecular diversity. mdpi.comias.ac.in
Derivatization strategies can be systematically applied:
Modification of the Nitrile: As detailed in section 4.1.1, the nitrile can be converted into amides, carboxylic acids, primary amines, or ketones. Each of these new functional groups can then participate in further reactions (e.g., amide coupling, esterification), vastly expanding the accessible chemical space.
Functionalization of the Ring: Subsequent to or in parallel with nitrile modification, C-H functionalization at the C5 or C6 position can introduce new aryl or alkyl substituents, altering the steric and electronic properties of the core scaffold.
Complex Annulations: The pyrimidine-carbonitrile framework can be a building block for fused heterocyclic systems. For instance, reactions that involve both the nitrile and an adjacent ring position can lead to the formation of fused rings like pyranopyrimidines. researchgate.net
Ring Transformations and Skeletal Editing Involving Pyrimidine Carbonitriles
Beyond functional group modification, advanced synthetic strategies can alter the pyrimidine ring itself. Skeletal editing, a modern approach to molecular modification, involves the direct conversion of one heterocyclic core into another. rsc.orgrsc.org
Conversion to Pyrazoles: A notable ring transformation is the conversion of pyrimidines into pyrazoles. nih.govorganic-chemistry.org This process typically involves activation of the pyrimidine ring, often through N-triflylation with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which lowers the LUMO of the ring. alfa-chemistry.com The activated pyrimidinium intermediate then undergoes nucleophilic attack by hydrazine, leading to ring-opening and subsequent recyclization to form a pyrazole (B372694) ring, with the formal deletion of a carbon atom. nih.govescholarship.org The substituents on the original pyrimidine, such as the diethylamino and cyano groups, would be expected to influence the regioselectivity of this transformation and end up on the final pyrazole product. researchgate.netnih.gov
Conversion to Pyridines: A more recent development is the "two-atom swap" skeletal editing strategy to convert pyrimidines into pyridines. chinesechemsoc.org This one-pot, two-step method also begins with N-activation by Tf₂O. Subsequent nucleophilic attack at the C6 position, followed by a Dimroth rearrangement, results in the formation of a substituted pyridine. chinesechemsoc.org This transformation effectively replaces a C-N fragment of the pyrimidine with a C-C fragment from the nucleophile. wur.nl
These skeletal editing techniques offer a powerful method for scaffold hopping, allowing chemists to leverage the well-established chemistry of pyrimidines to access other important heterocyclic systems that may be more difficult to synthesize or functionalize directly. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org
| Initial Scaffold | Key Reagents | Final Scaffold | Transformation Type |
|---|---|---|---|
| Pyrimidine | 1. Tf₂O 2. Hydrazine (N₂H₄) | Pyrazole | Formal Carbon Deletion nih.govorganic-chemistry.org |
| Pyrimidine | 1. Tf₂O 2. Silyl Enol Ether (or other C-nucleophile) | Pyridine | Two-Atom (C-N to C-C) Swap chinesechemsoc.org |
Conclusion
Computational and Theoretical Investigations
Quantum Chemical Calculations on Pyrimidine (B1678525) Carbonitrile Systems
Quantum chemical calculations have become a cornerstone in the study of organic molecules, enabling the prediction of molecular geometries, vibrational frequencies, and electronic properties with high accuracy. nih.govnih.gov For pyrimidine-based systems, these methods are used to explore structure-property relationships that govern their chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium to large molecular systems. mdpi.comnih.gov DFT calculations are employed to determine the most stable conformation (optimized geometry) of a molecule by finding the minimum energy structure. physchemres.org These studies provide detailed information on bond lengths, bond angles, and dihedral angles.
For a molecule like 2-(Diethylamino)pyrimidine-4-carbonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure. ijcce.ac.irresearchgate.net The electronic structure analysis involves mapping the electron density distribution, which helps in identifying the most electron-rich and electron-deficient regions of the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (typically red) indicate electron-rich areas susceptible to electrophilic attack, and positive potential regions (blue) indicate electron-poor areas prone to nucleophilic attack. physchemres.orgresearchgate.net Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing charge delocalization and hyperconjugative interactions. ijcce.ac.irresearchgate.net
Table 1: Illustrative Calculated Geometric and Electronic Parameters for this compound The following data is representative and based on typical DFT results for similar heterocyclic compounds.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ijcce.ac.ir A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. ijcce.ac.ir For pyrimidine derivatives, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic reactions. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for this compound The following data is illustrative and based on typical values for substituted pyrimidines.
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. khanacademy.org These parameters are crucial for understanding the redox behavior of a compound and its potential use in electronic applications.
Within the framework of DFT, IP and EA can be approximated from the energies of the frontier orbitals based on Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). A more accurate method involves calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA).
Vertical Ionization Potential (VIP): Energy difference when an electron is removed from the neutral molecule without any change in geometry.
Adiabatic Ionization Potential (AIP): Energy difference between the optimized neutral molecule and the optimized cation.
Vertical Electron Affinity (VEA): Energy difference when an electron is added to the neutral molecule without a change in geometry.
Adiabatic Electron Affinity (AEA): Energy difference between the optimized neutral molecule and the optimized anion.
Table 3: Illustrative Calculated Ionization Potential and Electron Affinity for this compound The following data is representative and based on theoretical calculations for similar organic molecules.
The reorganization energy (λ) is a key parameter in Marcus theory that describes the energy required to structurally distort a molecule from its neutral geometry to the geometry of its charged state (and vice versa) without a change in the electronic state. nih.gov It is a critical factor in determining the rate of electron transfer between molecules. Low reorganization energies are necessary for efficient charge transport. nih.gov
The total reorganization energy is composed of two parts:
Hole Reorganization Energy (λh): The energy associated with the geometry relaxation upon going from the neutral state to the cationic state and back. It is calculated from the energies of the neutral molecule at its optimized geometry and at the cation's optimized geometry, and the energy of the cation at its optimized geometry and at the neutral's optimized geometry. stackexchange.com
Electron Reorganization Energy (λe): The energy associated with the geometry relaxation upon going from the neutral state to the anionic state and back. It is calculated using the energies of the neutral and anionic species in their respective optimized geometries. stackexchange.com
Table 4: Representative Reorganization Energies for this compound The following data is illustrative and based on theoretical principles of charge transfer.
Computational Modeling of Reaction Mechanisms
Beyond static properties, computational chemistry is invaluable for modeling the dynamic processes of chemical reactions. mdpi.com By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. nih.gov
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to an unstable configuration that the reactants must pass through to become products. Locating and characterizing the TS is crucial for understanding a reaction's mechanism and calculating its activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.
Computational methods can search for the TS structure, which is mathematically defined as a first-order saddle point on the potential energy surface. A key validation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy difference between the reactants and the transition state gives the activation energy, a primary determinant of the reaction rate. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, DFT could be used to model the entire energy landscape.
Table 5: Illustrative Energy Profile for a Hypothetical Reaction of this compound The following data is representative for a generic electrophilic substitution on an activated pyrimidine ring.
Steric and Electronic Effects on Reactivity (Computational Evaluation)
The reactivity of the this compound scaffold is significantly influenced by the steric and electronic properties of its substituents. Computational methods, such as Density Functional Theory (DFT) and Energy Decomposition Analysis (EDA), are employed to dissect these contributions and predict their impact on reaction mechanisms and rates.
The pyrimidine ring itself is an electron-deficient system, which influences its reactivity. The substituents at the C-2 and C-4 positions, a diethylamino group and a nitrile group respectively, further modulate this electronic character. The diethylamino group at the C-2 position is an electron-donating group, which can increase the electron density of the pyrimidine ring and affect its nucleophilicity. Conversely, the carbonitrile group at the C-4 position is a strong electron-withdrawing group, which enhances the electrophilicity of the ring.
Structure-activity relationship (SAR) studies on analogous 2,4-disubstituted pyrimidines have shown that biological activity, such as cholinesterase inhibition, is highly sensitive to the steric and electronic parameters at these positions. nih.gov
Computational evaluations often involve the following:
Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's susceptibility to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: To understand charge distribution and delocalization effects of the substituents on the pyrimidine ring.
Activation Strain Model (ASM): This model deconstructs the activation energy of a reaction into the strain energy (the energy required to deform the reactants into the transition state geometry) and the interaction energy (the actual interaction between the deformed reactants). This allows for the separation of steric and electronic effects. For instance, in studies of related catalyst systems, ASM has revealed how subtle modifications to ligands affect stereoselectivity by altering these energy components. mdpi.com
A summary of how substituents affect reactivity in related pyrimidine systems is presented below.
| Feature | Steric Effect | Electronic Effect | Impact on Reactivity |
| C-2 Diethylamino Group | Introduces bulk, potentially hindering the approach of reactants. | Electron-donating, increases electron density on the ring. | Modulates reaction pathways, can affect reaction rates and selectivity. nih.govmdpi.com |
| C-4 Carbonitrile Group | Linear group with minimal steric bulk. | Strongly electron-withdrawing, decreases electron density on the ring. | Increases electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. |
Theoretical Studies on Intermolecular Interactions
Theoretical studies, including high-level quantum chemical calculations and molecular dynamics simulations, are essential for understanding the non-covalent interactions that govern the behavior of this compound in various environments. nih.gov These interactions are critical for molecular recognition, self-assembly, and binding to biological targets. The key interaction sites on the molecule are the nitrogen atoms of the pyrimidine ring, the nitrile group, and the diethylamino group.
The pyrimidine core can participate in various interactions:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyrimidine ring can engage in stacking interactions with other aromatic systems.
C-H···N and C-H···π interactions: These weaker hydrogen bonds also contribute to the stability of crystal structures and molecular complexes. researchgate.net
Computational modeling of dimerization and hetero-association helps to support experimental findings from NMR and X-ray diffraction studies on similar pyrimidine derivatives. nih.gov Quantum chemical calculations provide reference data for the energies of these stacking and base-pairing interactions. nih.govdntb.gov.ua
Coordination Interactions with Metal Cations
The nitrogen atoms within the this compound structure make it a potential ligand for coordination with metal cations. Theoretical studies can predict the geometry, stability, and electronic structure of the resulting metal complexes.
In related pyrimidine derivatives, such as 2,4-diaminopyrimidines, studies have shown that the molecule typically acts as a monodentate ligand, coordinating to metal ions like Zn(II), Cd(II), and Cu(II) through one of the pyrimidinic nitrogen atoms (typically the N1 atom). nih.gov DFT calculations are often used to optimize the geometry of these metal complexes and to analyze the nature of the metal-ligand bond.
Theoretical investigations in this area would typically involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the metal-ligand complex.
Binding Energy Calculations: Quantifying the strength of the interaction between the pyrimidine derivative and the metal cation.
Spectroscopic Predictions: Simulating IR and NMR spectra of the complex to aid in its experimental characterization.
These computational approaches have been successfully applied to understand the structure and magnetic properties of binuclear Cu(II) complexes with other pyrimidyl-based ligands. researchgate.net
| Potential Coordination Site | Metal Cation | Type of Interaction | Significance |
| Pyrimidine Ring Nitrogen (N1 or N3) | Transition metals (e.g., Cu²⁺, Zn²⁺, Cd²⁺) | Lewis acid-base interaction; N atom donates lone pair. | Forms stable metal complexes, influencing the compound's chemical and biological properties. nih.gov |
| Nitrile Group Nitrogen | Various metal ions | Weaker coordination compared to ring nitrogens. | Can participate in secondary coordination or bridging interactions. |
| Diethylamino Group Nitrogen | Not a primary site | Steric hindrance and lower basicity compared to ring nitrogens. | Unlikely to be the primary coordination site. |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs. oncodesign-services.com Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, provide a powerful platform for elucidating these relationships for pyrimidine derivatives. nih.govmdpi.com
For a series of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.com These models correlate the biological activity of the compounds with their 3D structural properties, such as steric and electrostatic fields.
A typical computational SAR workflow involves:
Data Set Collection: Assembling a series of pyrimidine analogues with experimentally measured biological activities (e.g., IC₅₀ values). nih.gov
Molecular Modeling and Alignment: Building 3D models of all molecules and aligning them based on a common scaffold.
Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields for each molecule.
Model Generation: Using statistical methods like Partial Least Squares (PLS) to generate a mathematical equation linking the calculated fields to biological activity.
Model Validation: Assessing the statistical reliability and predictive power of the model using techniques like leave-one-out cross-validation and external test sets. mdpi.com
For instance, in a 3D-QSAR study on thieno-pyrimidine derivatives, CoMFA and CoMSIA models were successfully developed to identify key structural features for inhibitory activity. mdpi.com The CoMFA model showed that steric and electrostatic fields contributed 67.7% and 32.3%, respectively, to the biological activity. The CoMSIA model provided insights into the contributions of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com Such models generate contour maps that visualize regions where modifications to the molecule would likely enhance or diminish its activity, thereby guiding the design of new, more potent analogues. nih.govekb.eg
Applications in Advanced Chemical Synthesis and Material Science
2-(Diethylamino)pyrimidine-4-carbonitrile as a Building Block in Complex Molecule Synthesis
The pyrimidine (B1678525) scaffold is a cornerstone in synthetic organic chemistry, renowned for its presence in a vast array of biologically active compounds and functional materials. This compound serves as a highly functionalized starting material for the construction of more complex molecular architectures. The reactivity of this compound is centered around its key functional groups: the pyrimidine ring, the diethylamino group, and the carbonitrile moiety.
The nitrogen atoms within the pyrimidine ring can be targeted for N-alkylation or other modifications, while the carbonitrile group is a versatile functional handle. It can undergo a variety of chemical transformations, including but not limited to:
Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide.
Reduction: Transformation of the nitrile to a primary amine.
Cyclization Reactions: Participation of the nitrile group in the formation of new heterocyclic rings.
These reactions open up pathways to a diverse range of derivatives. For instance, the synthesis of various pyrimidine derivatives often involves multi-component reactions where a substituted pyrimidine acts as a key precursor. mdpi.com The diethylamino group, being an electron-donating substituent, influences the reactivity of the pyrimidine ring, often directing electrophilic substitution reactions.
While specific multi-step syntheses commencing directly from this compound are not extensively documented in publicly available literature, the known reactivity of related pyrimidine-5-carbonitrile derivatives suggests its utility. researchgate.netnih.gov For example, pyrimidine-5-carbonitriles are utilized in the synthesis of COX-2 inhibitors and anticancer agents through modifications at various positions of the pyrimidine ring. nih.gov This highlights the potential of this compound as a foundational element for building intricate molecules with desired biological or material properties.
Pyrimidine Carbonitriles as Scaffolds for Ligand Design and Discovery
The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, both of which are crucial for ligand-receptor binding. The incorporation of a carbonitrile group, as seen in this compound, can further enhance binding affinity and selectivity.
Structure-activity relationship (SAR) studies of various pyrimidine derivatives have demonstrated the importance of substitutions for their biological activity. nih.govresearchgate.net For instance, in the design of kinase inhibitors, the pyrimidine scaffold often mimics the adenine (B156593) core of ATP, and substituents are added to achieve selectivity and potency. nih.govresearchgate.net The unique combination of an electron-donating group (diethylamino) and an electron-withdrawing group (carbonitrile) in this compound makes it an interesting candidate for screening in drug discovery programs. The electronic properties of these groups can be fine-tuned to optimize interactions with specific biological targets.
Development of Chemoresponsive Materials (e.g., Liquid Crystals)
Chemoresponsive materials are a class of "smart" materials that can change their physical or chemical properties in response to a specific chemical stimulus. mdpi.comnih.govnih.govrsc.org The development of such materials is of great interest for applications in sensing, diagnostics, and controlled drug delivery. Pyrimidine-based compounds have emerged as promising candidates for the construction of chemoresponsive systems, particularly in the field of liquid crystals. osti.govresearchgate.net
Liquid crystals (LCs) are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. Their molecular orientation can be influenced by external stimuli, including chemical analytes. The incorporation of a pyrimidine moiety into a liquid crystal structure can introduce specific binding sites for target molecules. Computational studies have shown that pyrimidine-containing LCs can exhibit selective responses to certain vapor species, such as dimethylmethylphosphonate (DMMP), a simulant for nerve agents, with reduced interference from water. osti.gov This selectivity is attributed to the specific coordination interactions between the pyrimidine nitrogen atoms and the target analyte.
The presence of a nitrile group in this compound is also advantageous for liquid crystal applications. Nitrile-containing mesogens are known to exhibit strong binding to metal-salt-decorated surfaces, which can be modulated by the presence of competing analytes. acs.orgosti.gov The diethylamino group, by altering the electronic properties and polarity of the molecule, could further tune the chemoresponsive behavior of liquid crystals derived from this compound. While direct synthesis of chemoresponsive materials from this compound has not been explicitly reported, the foundational principles of using functionalized pyrimidines in this context suggest its potential as a valuable building block for creating novel sensor materials.
Application in Organic Electronics (e.g., Organic Light-Emitting Diode Materials - Theoretical Considerations)
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers. Pyrimidine derivatives, particularly those with a carbonitrile group, have been investigated for their potential use in OLEDs due to their favorable electronic properties. dergipark.org.tr
The pyrimidine ring is electron-deficient, which makes it a good electron-transporting moiety. The carbonitrile group is also strongly electron-withdrawing, further enhancing this property. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the suitability of new materials for OLED applications. These calculations can estimate key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the charge injection and transport properties of the material. dergipark.org.tr
For a molecule to be an effective OLED material, it should possess appropriate HOMO and LUMO levels to facilitate the injection of holes and electrons from the adjacent layers. Theoretical studies on pyrimidine-5-carbonitrile derivatives have shown that the HOMO-LUMO energy gap, which influences the color of the emitted light, can be tuned by attaching different substituent groups. dergipark.org.tr The presence of an electron-donating group like diethylamino in this compound would be expected to raise the HOMO energy level, potentially leading to a smaller energy gap and a red-shift in the emission spectrum compared to unsubstituted pyrimidine carbonitrile.
The table below summarizes the theoretically calculated parameters for hypothetical pyrimidine-5-carbonitrile derivatives, illustrating the effect of substituents on their electronic properties relevant to OLED applications. dergipark.org.tr
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| C1 | Carbazole | -5.70 | -2.15 | 3.55 |
| C2 | Alkyl groups | -5.55 | -2.10 | 3.45 |
| C3 | Methoxy groups | -5.65 | -2.05 | 3.60 |
This is an interactive data table based on hypothetical data for illustrative purposes.
These theoretical considerations suggest that this compound could be a promising candidate for further investigation as a material for organic electronic devices, with the potential for tunable photophysical properties through molecular design. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Diethylamino)pyrimidine-4-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-component reactions under thermal aqueous conditions are widely used. For example, reacting diethylamine derivatives with cyanopyrimidine precursors in polar solvents (e.g., DMF or water) at 80–100°C for 12–24 hours yields the target compound. Key parameters include:
- Solvent choice : Aqueous systems reduce by-products but may require phase-transfer catalysts for hydrophobic intermediates .
- Temperature control : Higher temperatures (≥100°C) accelerate cyclization but risk decomposition of the diethylamino group .
- Characterization : Confirm purity via HPLC and structural integrity using melting point analysis (e.g., expected range: 160–220°C for analogous pyrimidinecarbonitriles) and IR spectroscopy (CN stretch at ~2212 cm⁻¹) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : The diethylamino group exhibits distinct signals in -NMR (δ 1.0–1.2 ppm for CH, δ 3.2–3.5 ppm for N-CH) and -NMR (δ 40–45 ppm for N-CH-CH). Pyrimidine ring carbons appear at δ 110–170 ppm .
- IR : Key peaks include NH stretches (3330–3480 cm⁻¹) and CN (2212 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 245–315 for similar compounds) and fragmentation patterns consistent with diethylamino loss (e.g., m/z 258 → 199) .
Advanced Research Questions
Q. What strategies address discrepancies between computational predictions and experimental data for electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Compare HOMO-LUMO gaps and charge distribution with experimental UV-Vis and -NMR data. Adjust basis sets (e.g., B3LYP/6-31G**) to account for electron-donating effects of the diethylamino group .
- X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles. For example, planar pyrimidine rings in related compounds show C=N bond lengths of ~1.32 Å .
Q. How does the diethylamino substituent influence pyrimidine ring reactivity in substitution reactions?
- Methodological Answer :
- Electrophilic Substitution : The diethylamino group directs electrophiles to the meta position due to its +M effect. For example, bromination under mild conditions (HBr/AcOH) favors C-5 substitution .
- Nucleophilic Attack : Steric hindrance from the diethyl group reduces nucleophilic substitution at C-4. Use bulky bases (e.g., LDA) to deprotonate and activate the ring .
- Comparative Studies : Contrast with electron-withdrawing substituents (e.g., Cl, CN), which increase electrophilic reactivity at C-2 and C-6 .
Q. What methodologies analyze degradation products or by-products during synthesis/storage of this compound?
- Methodological Answer :
- LC-MS/MS : Detect hydrolyzed products (e.g., pyrimidine-4-carboxylic acid) using reverse-phase C18 columns and mobile phases with 0.1% formic acid .
- Stability Studies : Store samples under nitrogen at −20°C to prevent oxidation. Monitor decomposition via -NMR for new NH or COOH signals .
- By-Product Identification : Use high-resolution MS to differentiate isomers (e.g., diethylamine adducts vs. ring-opened intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
